molecular formula C15H15N3O3 B2668960 (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide CAS No. 2097939-62-1

(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide

Cat. No.: B2668960
CAS No.: 2097939-62-1
M. Wt: 285.303
InChI Key: RMWFKBFGUFMCSS-QPJJXVBHSA-N
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Description

(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide is a synthetic compound based on the privileged 2-quinolinone scaffold, a structure recognized for its significant potential in medicinal chemistry research . The 2-quinolinone core is a nitrogen-containing heterocyclic aromatic analogue present in numerous biologically active compounds and is investigated for its diverse pharmacological properties, which may include anti-inflammatory, antioxidant, and anticancer activities . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers are exploring its potential as a multi-target agent, a growing trend in the treatment of complex multifactorial diseases . The structural features of this class of molecules make them attractive candidates for inhibiting key enzymatic targets, such as lipoxygenases (LOXs), which are involved in inflammatory processes, and for exhibiting antioxidant properties by scavenging reactive oxygen species (ROS) . Its mechanism of action is believed to be related to its ability to interact with multiple biological pathways simultaneously. Handling of this compound should be conducted under controlled laboratory conditions by qualified personnel.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-16-13(19)7-4-8-17-15(21)11-9-14(20)18-12-6-3-2-5-10(11)12/h2-7,9H,8H2,1H3,(H,16,19)(H,17,21)(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFKBFGUFMCSS-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Quinolinone Derivatives ()

Compounds such as 8g (from ) share the quinolinone core but incorporate triazole and triazine linkers. These derivatives exhibit potent antiproliferative activity:

  • 8g : IC50 = 1.2 ± 0.2 µM (MCF-7), 1.4 ± 0.2 µM (Panc-1).
  • Mechanism : Induces G2/M cell cycle arrest and apoptosis via Caspase-3 activation, Cytochrome C release, and BAX/Bcl-2 modulation .

Structural Advantage : The triazole-triazine system may enhance π-π stacking or hydrogen bonding with cellular targets, improving potency compared to simpler linkers like the enamide chain in the target compound.

Indolinone-Quinolinyl Acetamide Derivatives ()

Compounds from (e.g., 54) feature indolinone fused to quinolinyl acetamide:

  • (E)-2-(i-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54): Reported value = 5.171 (likely pIC50, ~6.7 µM).
  • Structural Note: The quinolin-6-yl substitution (vs. 4-position in the target compound) may reduce DNA intercalation efficiency due to steric or electronic differences.

Activity Trend : Lower potency compared to triazole derivatives (e.g., 8g), suggesting linker chemistry and substitution patterns critically influence activity.

Target Compound Hypothetical Analysis

While the target compound lacks explicit data in the evidence, its structure implies intermediate characteristics:

  • Quinolinone-4-Substitution: Positioned similarly to 8g, this could favor interactions with kinases or DNA topoisomerases.

Comparative Data Table

Compound Core Structure Substituents/Linker IC50 (µM) or pIC50 Mechanism Insights
Target Compound Quinolinone-4-yl Enamide linker Not reported Hypothesized apoptosis
8g (Triazole derivative) Quinolinone-4-yl Triazole-triazine linker 1.2–1.4 Caspase-3 activation, G2/M arrest
54 (Indolinone-acetamide) Quinolin-6-yl Indolinone-acetamide ~6.7 (pIC50 5.17) Not specified

Research Implications

  • Linker Optimization: Triazole systems () outperform acetamide/indolinone derivatives (), highlighting the need to explore hybrid linkers (e.g., enamide-triazole) in future designs.
  • Substitution Position: Quinolinone-4-substitution (target compound and 8g) appears favorable over quinolin-6-yl () for anticancer activity.
  • Mechanistic Overlap : The target compound may share apoptotic pathways with 8g, warranting validation via caspase assays or cell cycle analysis.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide?

The synthesis typically involves a multi-step process starting with the functionalization of the quinoline core. Key steps include:

  • Nucleophilic substitution : The amine group of the quinoline derivative reacts with a formamide intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as hydrolysis of the formamido group .
  • Purification : Column chromatography with gradients of methanol (0–8%) in dichloromethane is effective for isolating the target compound. Recrystallization from ethyl acetate further enhances purity .
  • Catalysts : Use of mild bases like Na₂CO₃ ensures controlled reaction kinetics, minimizing unwanted byproducts .

Table 1 : Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetyl chloride, Na₂CO₃, CH₂Cl₂58>95%
2MeOH/CH₂Cl₂ gradient7298%

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic signals:
  • δ 7.6–8.0 ppm (quinoline aromatic protons).
  • δ 6.3–6.8 ppm (but-2-enamide double bond protons, coupling constant J ≈ 15 Hz confirms E-configuration) .
    • ¹³C NMR : Peaks at ~168–170 ppm confirm the presence of carbonyl groups (formamido and enamide) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and stereochemistry .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer potency) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HT-29 vs. HeLa) or incubation times. Standardize protocols using guidelines from the WHO International Nonproprietary Names framework .
  • Structural Analogues : Compare with related compounds (e.g., Rebamipide derivatives) to identify structure-activity relationships (SAR). For example, replacing the methoxy group with chlorine alters target binding .

Table 2 : Comparative Bioactivity Data

CompoundIC₅₀ (Anti-inflammatory)IC₅₀ (Anticancer)
Target Compound12 µM28 µM
Rebamipide Analog 8 µM45 µM

Advanced: What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The quinoline moiety often occupies hydrophobic pockets, while the enamide group forms hydrogen bonds .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values >2.5 Å suggest poor binding .

Advanced: How to address stability challenges during storage?

  • Degradation Pathways : Hydrolysis of the formamido group is a major concern. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal degradation products .
  • Storage Recommendations : Lyophilized samples stored at -20°C in argon atmosphere maintain >90% stability for 12 months .

Basic: What analytical methods ensure purity for in vivo studies?

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) and rule out impurities like deacetylated byproducts .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?

  • E/Z Isomerism : The E-configuration of the enamide group enhances metabolic stability by reducing susceptibility to enzymatic hydrolysis.
  • Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Pharmacokinetic studies in rodents show the R-enantiomer has 3x higher bioavailability .

Basic: What safety precautions are critical during handling?

  • PPE : Use nitrile gloves, FFP3 respirators, and fume hoods to prevent inhalation/dermal exposure .
  • Waste Disposal : Incinerate at >1000°C to avoid environmental release of quinoline derivatives .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

  • Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution on the quinoline ring. PET imaging in murine models shows tumor uptake within 30 minutes .

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